Fddnp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

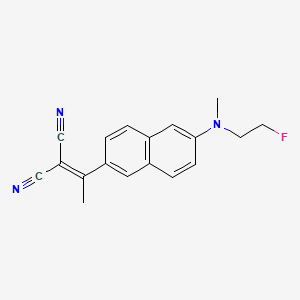

Fddnp, also known as this compound, is a useful research compound. Its molecular formula is C18H16FN3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Imaging of Neurodegenerative Diseases

FDDNP has been extensively studied for its role in imaging neurodegenerative diseases, particularly Alzheimer’s disease and prion diseases.

- Alzheimer's Disease : this compound is the only currently available radiotracer that can visualize both amyloid plaques and neurofibrillary tangles in living humans. Studies have shown that this compound binding correlates with disease severity and neuronal death more accurately than amyloid plaque imaging alone . Its use in PET scans allows for non-invasive assessment of disease progression and pathology localization, particularly in the hippocampal region .

- Prion Diseases : Research indicates that this compound can selectively label prion plaques in fixed cerebellar sections from patients with confirmed prion diseases such as Gerstmann-Sträussler-Scheinker disease and variant Creutzfeldt-Jakob disease. This compound demonstrated a reliable ability to identify prion plaques, including smaller aggregates, which are critical for diagnosing these diseases . This capability could enhance diagnostic accuracy for conditions characterized by prion accumulation.

In Vivo Binding Patterns in Specific Populations

This compound has been utilized to explore binding patterns of tau and amyloid proteins in diverse populations, including military personnel and athletes.

- Chronic Traumatic Encephalopathy : A study reported higher this compound binding in military personnel compared to controls, indicating potential tau pathology associated with repeated head trauma . This research highlights this compound's utility in studying conditions like chronic traumatic encephalopathy (CTE), which is characterized by tau aggregation due to repeated concussions.

- Geriatric Depression : In a pilot clinical trial, this compound PET binding was linked to changes in executive function among older adults undergoing treatment for late-life depression. Higher frontal lobe binding at baseline predicted improvements in cognitive function over six months . This suggests that this compound may serve as a biomarker for cognitive response to antidepressant treatments.

Development of Novel Probes

Research into analogs of this compound has led to the synthesis of new compounds aimed at improving specificity and sensitivity for amyloid beta fibrils. These studies focus on enhancing the optical properties and binding affinities of these novel probes, which could provide improved imaging capabilities for Alzheimer's disease and related conditions .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound across various studies:

Analyse Chemischer Reaktionen

Binding Mechanisms to Amyloid-β (Aβ) and Tau Fibrils

FDDNP binds to Aβ fibrils and neurofibrillary tangles via:

-

Hydrophobic Interactions : Dominant binding force due to this compound’s hydrophobic dicyanovinyl and naphthalene groups .

-

π-Stacking : Aromatic interactions between this compound’s naphthalene core and Aβ fibril residues (e.g., Phe19, Tyr10) .

-

Self-Aggregation : 67% of bound this compound molecules form clusters on fibril surfaces, enhancing binding stability .

Binding Affinity Comparison

| This compound Analog | K<sub>i</sub> (nM) | Structural Modification | Source |

|---|---|---|---|

| This compound | 0.2 | Reference compound | |

| cDDNP (tricyclic) | 0.01 | Planar conformation | |

| t-butyl-FDDNP | 520 | Nonplanar methyl substitution |

Stability and Autoradiolytic Decomposition

This compound exhibits instability due to high-specific-activity [18F] decay:

-

Mitigation Strategy : Addition of 0.1% ascorbic acid in HPLC mobile phase reduces autoradiolysis by scavenging free radicals .

-

Formulation Stability : Final product in ethanol/saline/human serum albumin (HSA) remains stable for 6 hours post-synthesis (radiochemical purity >95%) .

Synthetic Modifications and Analog Development

Structural analogs of this compound explore variations in electron-donor/acceptor groups:

-

Acceptor-Side Modifications : Replacement of dicyanovinyl with heterocycles (e.g., pyridine, thiophene) alters binding kinetics .

-

Donor-Side Modifications : Substitution of methylamino groups with bulkier amines reduces Aβ affinity (e.g., piperidine derivatives) .

Key Findings from Analog Studies

-

Planar Conformation : Analog cDDNP achieves 10 pM K<sub>i</sub> due to optimal alignment with Aβ fibril channels .

-

Steric Hindrance : Nonplanar analogs (e.g., t-butyl-FDDNP ) show 2,600-fold lower affinity than this compound .

Mechanistic Insights from Molecular Dynamics

Replica exchange MD simulations reveal:

Eigenschaften

CAS-Nummer |

590365-47-2 |

|---|---|

Molekularformel |

C18H16FN3 |

Molekulargewicht |

293.3 g/mol |

IUPAC-Name |

2-[1-[6-[2-fluoroethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile |

InChI |

InChI=1S/C18H16FN3/c1-13(17(11-20)12-21)14-3-4-16-10-18(22(2)8-7-19)6-5-15(16)9-14/h3-6,9-10H,7-8H2,1-2H3 |

InChI-Schlüssel |

IAVCEBMLYVGBLA-UHFFFAOYSA-N |

SMILES |

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |

Kanonische SMILES |

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |

Synonyme |

((18)F)FDDNP (18F)FDDNP 2-(1-(6-((2-((18)F)fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile 2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.